molecular formula C13H12N2O3S2 B254868 2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No. B254868
M. Wt: 308.4 g/mol
InChI Key: DLJAWAOAHJQVKI-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is primarily used in the synthesis of new drugs, which have been found to be effective in treating various diseases.

Scientific Research Applications

2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate has several scientific research applications. One of its primary applications is in the synthesis of new drugs. This compound has been used to synthesize drugs that have shown promise in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been used as a precursor in the synthesis of other thiazolidine derivatives, which have also shown potential in drug discovery.

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as aldose reductase and protein tyrosine phosphatase 1B, which are involved in various disease processes. By inhibiting these enzymes, this compound has been shown to have anti-cancer, anti-diabetic, and neuroprotective effects.
Biochemical and Physiological Effects:
2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate has several biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. In animal studies, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and is relatively stable, making it easy to work with. However, one limitation of using this compound is its potential toxicity. In high concentrations, this compound can be toxic to cells and may cause adverse effects in animal studies.

Future Directions

There are several future directions for the use of 2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate in scientific research. One direction is the synthesis of new drugs that target specific disease processes. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate involves the reaction of pyridine-3-carbaldehyde with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting product is then reacted with ethyl 2-bromobutyrate to yield the final product. This synthesis method has been extensively studied and optimized to produce high yields of the compound.

properties

Product Name

2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C13H12N2O3S2/c1-2-9(12(17)18)15-11(16)10(20-13(15)19)6-8-4-3-5-14-7-8/h3-7,9H,2H2,1H3,(H,17,18)/b10-6-

InChI Key

DLJAWAOAHJQVKI-POHAHGRESA-N

Isomeric SMILES

CCC(C(=O)[O-])N1C(=O)/C(=C/C2=C[NH+]=CC=C2)/SC1=S

SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S

Canonical SMILES

CCC(C(=O)[O-])N1C(=O)C(=CC2=C[NH+]=CC=C2)SC1=S

Origin of Product

United States

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